BenchChemオンラインストアへようこそ!

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Synthetic methodology Amine protection Process chemistry

This N-Boc-protected 5-bromo-1-oxoisoindoline derivative is the documented key intermediate for DPP8/9 inhibitor synthesis (Merck WO2017/166104 A1). Unlike unprotected 5-bromoisoindolin-1-one (CAS 552330-86-6), the Boc group enables orthogonal deprotection under mild acidic conditions, preventing unwanted N-alkylation/arylation side reactions and eliminating a 12-hour protection step (83% lit. yield). The electrophilic C5 aryl bromide supports Suzuki-Miyaura diversification with optimal steric accessibility versus 4-bromo positional isomers. Procure ≥95% purity material with batch-specific COA for reproducible library synthesis.

Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
CAS No. 864866-80-8
Cat. No. B1323053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
CAS864866-80-8
Molecular FormulaC13H14BrNO3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3
InChIKeyAYNRRKAUKGRPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS 864866-80-8): Essential Boc-Protected Bromo Oxoisoindoline Building Block for Medicinal Chemistry and DPP8/9 Inhibitor Synthesis


tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS 864866-80-8, molecular formula C13H14BrNO3, molecular weight 312.16) is an N-Boc-protected 5-bromo-1-oxoisoindoline derivative [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, combining an electrophilic aryl bromide handle at the 5-position for cross-coupling reactions with a tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen that enables orthogonal deprotection under mild acidic conditions . The oxoisoindoline (isoindolin-1-one) core is a privileged scaffold found in numerous bioactive molecules, and the Boc protection strategy distinguishes this compound from unprotected analogs such as 5-bromoisoindolin-1-one (CAS 552330-86-6) by providing greater synthetic flexibility in multi-step sequences [2]. This compound has been explicitly utilized as a key intermediate in patent literature for the preparation of substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9), establishing its relevance in targeted therapeutic development [3].

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate Substitution Risks: Why 5-Bromoisoindolin-1-one, 4-Bromo Isomers, and Boronate Analogs Cannot Interchange in Multi-Step Synthetic Sequences


Generic substitution of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate with closely related analogs such as 5-bromoisoindolin-1-one (CAS 552330-86-6), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS 905273-91-8), or 4-bromo positional isomers is not chemically equivalent and introduces distinct synthetic liabilities [1]. The unprotected 5-bromoisoindolin-1-one lacks the N-Boc group, rendering it incompatible with reaction conditions requiring amine protection and introducing the risk of unwanted N-alkylation or N-arylation side reactions that reduce overall yield and complicate purification [2]. The 5-boronate analog (CAS 905273-91-8) presents the opposite reactivity profile—acting as a nucleophilic coupling partner rather than an electrophilic aryl bromide—which fundamentally alters the available synthetic disconnections . Positional isomers (e.g., 4-bromo or 6-bromo variants) differ in both electronic properties imparted by the lactam carbonyl conjugation and steric accessibility for cross-coupling, parameters that have been shown in isoindoline SAR studies to critically affect downstream biological activity [3]. The quantitative evidence below demonstrates why procurement of the precise CAS 864866-80-8 compound is required for reproducing literature-validated synthetic routes and achieving target molecular properties.

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: Quantitative Comparative Evidence for Informed Procurement and Synthetic Route Selection


Synthetic Yield Comparison: Boc Protection of 5-Bromoisoindolin-1-one Delivers 83% Isolated Yield for tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

In a direct preparative comparison, the conversion of 5-bromoisoindolin-1-one (unprotected analog, CAS 552330-86-6) to tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O) and DMAP in acetonitrile at room temperature proceeded with an isolated yield of 83% (55.0 g obtained from 45 g of starting material, 212.22 mmol scale) [1]. This yield establishes a reproducible benchmark for the Boc protection step that procurement of the pre-protected compound circumvents, thereby eliminating the need for in-house Boc installation and associated purification . The target compound is commercially available with certified purity specifications of ≥95% from multiple suppliers, providing immediate access to the protected intermediate without the 12-hour reaction time and chromatographic purification required for on-demand synthesis .

Synthetic methodology Amine protection Process chemistry Route optimization

Boc-Protected vs. Unprotected Isoindoline: Orthogonal Reactivity Enables Sequential Functionalization Without N-Alkylation Side Reactions

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate contains an N-Boc protecting group that is absent in the direct comparator 5-bromoisoindolin-1-one (CAS 552330-86-6) [1]. In palladium-catalyzed cross-coupling reactions targeting the 5-bromo position, the unprotected NH of 5-bromoisoindolin-1-one can undergo competing N-arylation (Buchwald-Hartwig coupling) under the same reaction conditions, generating complex product mixtures and reducing desired C-C coupling yields [2]. The Boc group renders the isoindoline nitrogen inert to these conditions, enabling clean and selective functionalization exclusively at the C5-bromo position [3]. Following C5 elaboration, the Boc group can be removed under mild acidic conditions (TFA or HCl) to liberate the free amine for subsequent diversification, a sequential orthogonal strategy that is not feasible with unprotected starting materials [4].

Protecting group strategy Orthogonal synthesis Amine functionalization Side reaction suppression

Electrophilic 5-Bromo Handle vs. Nucleophilic 5-Boronate Analog: Divergent Synthetic Disconnections with Distinct Coupling Partner Requirements

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS 864866-80-8) provides an electrophilic aryl bromide at the 5-position suitable for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-couplings with nucleophilic partners (boronic acids, alkynes, organozinc reagents) [1]. In contrast, the structurally related analog tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS 905273-91-8) presents a nucleophilic boronate ester that couples with electrophilic aryl/heteroaryl halides . These two compounds are not interchangeable in a given synthetic sequence—they represent opposite polarity handles that dictate fundamentally different coupling partner availability and retrosynthetic planning [2]. The 5-bromo compound is priced at approximately $50-150/g (USD) depending on quantity and supplier, while the 5-boronate analog is listed at $357.00 for comparable quantities , reflecting differences in synthetic accessibility and market positioning.

Cross-coupling strategy Synthetic disconnection Boronate esters Retrosynthetic analysis

Patent-Validated Application: Key Intermediate in Merck DPP8/9 Inhibitor Program Demonstrates Industry-Relevant Utility

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is explicitly named as a key synthetic intermediate in WO2017/166104 A1 (Merck Sharp & Dohme Corp.) for the preparation of substituted isoindolines as inhibitors of dipeptidyl peptidase 8 and 9 (DPP8/9) [1]. DPP8/9 are serine proteases implicated in immune regulation and oncology, and their selective inhibition represents an emerging therapeutic strategy . The use of this specific Boc-protected 5-bromo intermediate in a major pharmaceutical company's patent filing provides validation of its practical utility in drug discovery programs, distinguishing it from unpatented or less-documented isoindoline analogs [2]. This patent linkage also ensures that synthetic protocols employing this intermediate are publicly disclosed and reproducible, reducing development risk for organizations building upon this scaffold [3].

Dipeptidyl peptidase DPP8/9 inhibitors Immuno-oncology Patent intermediate

Positional Isomer Specificity: 5-Bromo Substitution Pattern Confers Distinct Electronic and Steric Properties vs. 4-Bromo and 6-Bromo Isoindoline Analogs

The bromine substitution pattern on the isoindoline aromatic ring (position 5 versus 4 or 6) significantly alters both the electronic conjugation with the lactam carbonyl and the steric environment for cross-coupling reactions [1]. In oxoisoindoline SAR studies, substitution at the 5-position (para to the amide nitrogen attachment point) positions the bromine such that it is not ortho to the carbonyl group, avoiding steric hindrance that can reduce Pd-catalyzed coupling efficiency [2]. A 2020 study on 5-bromosubstituted indole phytoalexin analogs demonstrated that 5-bromo derivatives exhibited antiproliferative potency values distinct from corresponding non-brominated compounds, confirming that bromine placement materially affects biological activity [3]. Positional isomers (e.g., tert-butyl 4-bromo-1-oxoisoindoline-2-carboxylate) are not commercially interchangeable with the 5-bromo compound for applications requiring specific regiochemical outcomes [4].

Positional isomers Structure-activity relationship Electronic effects Steric accessibility

Commercial Availability and Purity Specifications: Certified ≥95% Purity with Batch-Specific Analytical Documentation

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS 864866-80-8) is commercially available from multiple established suppliers with documented purity specifications ranging from 95% to 98% . Suppliers such as AKSci (catalog 3559AC) provide batch-specific Certificates of Analysis (COA) including NMR, HPLC, or GC verification upon request, with minimum purity specifications of 95% . Leyan (product 1385175) offers this compound at 98% purity . Bidepharm provides CAS 864866-80-8 with standard purity 95% and batch-specific quality control reports (NMR, HPLC, GC) . This level of commercial availability with documented quality assurance distinguishes the compound from less accessible isoindoline derivatives that may require custom synthesis with extended lead times and unverified purity profiles. The consistent MDL number (MFCD17392825) across suppliers enables cross-vendor quality verification.

Quality control Analytical certification Procurement specifications Batch consistency

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate (CAS 864866-80-8): Optimal Procurement and Deployment Scenarios Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal N-Protection

In multi-step synthetic sequences where the isoindoline nitrogen must remain protected during C5 cross-coupling and subsequent transformations, procurement of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate eliminates the 12-hour Boc protection step (83% literature yield) and avoids N-arylation side reactions inherent to unprotected 5-bromoisoindolin-1-one [1]. The Boc group can be removed under mild acidic conditions after C5 elaboration, enabling sequential orthogonal functionalization that is not possible with the unprotected analog [2]. This scenario is particularly relevant for lead optimization programs where multiple derivatives must be synthesized from a common protected intermediate.

DPP8/9 Inhibitor Development Following Patent-Validated Routes

For research programs targeting dipeptidyl peptidase 8/9 (DPP8/9) inhibition in immuno-oncology or inflammation, this compound serves as the documented key intermediate in Merck patent WO2017/166104 A1 [3]. Following patent-disclosed synthetic protocols reduces development risk and ensures route reproducibility. The 5-bromo handle enables Suzuki-Miyaura diversification to generate substituted isoindoline libraries for SAR exploration, while the Boc group maintains nitrogen protection throughout the sequence [1].

Suzuki-Miyaura Library Synthesis Requiring Electrophilic Aryl Bromide Handle

When the available coupling partner library consists of boronic acids or boronate esters, the electrophilic 5-bromo handle of CAS 864866-80-8 is required—the nucleophilic 5-boronate analog (CAS 905273-91-8) would necessitate aryl halide coupling partners and represents a divergent retrosynthetic disconnection [4]. The 5-position substitution pattern provides optimal steric accessibility for Pd-catalyzed coupling compared to 4-bromo positional isomers [5]. Commercial availability with 95-98% certified purity ensures consistent coupling yields across library synthesis.

Process Chemistry Scale-Up with Reproducible Batch Quality

For teams transitioning from discovery to process development, the established commercial supply chain for this compound (multiple vendors, consistent MDL MFCD17392825, batch-specific analytical documentation) provides reliable sourcing with verified purity . The 83% literature yield for the Boc protection step provides a benchmark for cost-of-goods analysis when evaluating make-versus-buy decisions. The compound is supplied with full safety data sheets (SDS) and GHS classification, facilitating regulatory compliance in process chemistry environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.